molecular formula C6H7Br3O4 B14603732 2,4-Dibromo-2-(bromomethyl)pentanedioic acid CAS No. 60239-16-9

2,4-Dibromo-2-(bromomethyl)pentanedioic acid

Cat. No.: B14603732
CAS No.: 60239-16-9
M. Wt: 382.83 g/mol
InChI Key: RGGMSIXCKYMHAI-UHFFFAOYSA-N
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Description

2,4-Dibromo-2-(bromomethyl)pentanedioic acid is a brominated organic compound with the molecular formula C6H7Br3O4. This compound is known for its unique structure, which includes two bromine atoms attached to the second and fourth carbon atoms, and a bromomethyl group attached to the second carbon atom. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-2-(bromomethyl)pentanedioic acid typically involves the bromination of pentanedioic acid derivatives. One common method is the bromination of 2-(bromomethyl)pentanedioic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-2-(bromomethyl)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of non-brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2,4-Dibromo-2-(bromomethyl)pentanedioic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-2-(bromomethyl)pentanedioic acid involves its reactivity with various molecular targets. The bromine atoms and bromomethyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. These interactions can affect molecular pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-2,4-dimethyl-3-pentanone: Another brominated compound with similar reactivity.

    2,4-Dibromo-pentanedioic acid: Lacks the bromomethyl group but shares the dibromo structure.

    2,4-Dibromo-3-pentanone: Similar in structure but with different functional groups.

Uniqueness

2,4-Dibromo-2-(bromomethyl)pentanedioic acid is unique due to the presence of both bromine atoms and a bromomethyl group, which confer distinct reactivity and properties. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

60239-16-9

Molecular Formula

C6H7Br3O4

Molecular Weight

382.83 g/mol

IUPAC Name

2,4-dibromo-2-(bromomethyl)pentanedioic acid

InChI

InChI=1S/C6H7Br3O4/c7-2-6(9,5(12)13)1-3(8)4(10)11/h3H,1-2H2,(H,10,11)(H,12,13)

InChI Key

RGGMSIXCKYMHAI-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)Br)C(CBr)(C(=O)O)Br

Origin of Product

United States

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